

# UNC0321: A Potent Dual Inhibitor of G9a and GLP Histone Methyltransferases

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## Compound of Interest

Compound Name: *UNC0321*

Cat. No.: *B612091*

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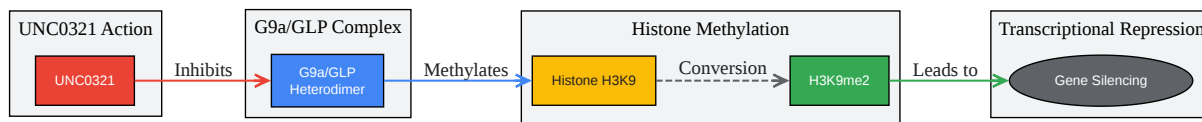
**UNC0321** is a highly potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).<sup>[1][2][3][4]</sup> These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression.<sup>[5][6][7]</sup> **UNC0321** has also been identified to possess anti-apoptotic functions through a separate signaling pathway involving Rab4 and Akt/mTOR.<sup>[1][5]</sup>

## Core Function: Inhibition of G9a and GLP

The primary function of **UNC0321** is the direct inhibition of the methyltransferase activity of G9a and GLP. It exhibits picomolar potency against G9a, making it one of the most potent inhibitors discovered to date.<sup>[3][8]</sup> **UNC0321** achieves this by occupying the substrate-binding groove of the enzymes, acting as a competitive inhibitor with respect to the histone substrate and an uncompetitive inhibitor with respect to the S-adenosyl-L-methionine (SAM) cofactor.<sup>[9]</sup> By blocking the activity of G9a and GLP, **UNC0321** leads to a global reduction in the levels of H3K9me2 within cells.<sup>[2]</sup>

## Signaling Pathway of G9a/GLP Inhibition by UNC0321

The G9a and GLP enzymes typically form a heterodimeric complex to efficiently methylate H3K9.<sup>[6][10]</sup> This methylation creates binding sites for transcriptional repressor proteins, such as HP1 (Heterochromatin Protein 1), leading to chromatin compaction and gene silencing. **UNC0321** disrupts this process at its origin.



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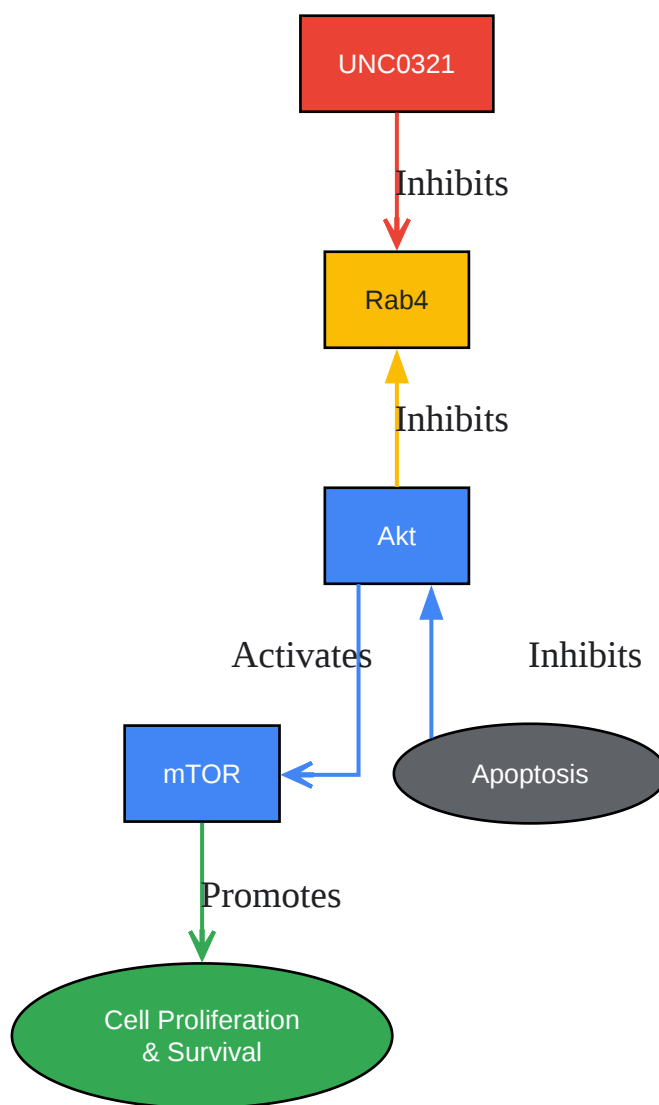
**UNC0321** inhibits the G9a/GLP complex, preventing H3K9 methylation.

## Secondary Function: Anti-Apoptosis via Rab4/Akt/mTOR Pathway

In human umbilical vein endothelial cells (HUVECs), **UNC0321** has been shown to exhibit anti-apoptotic effects, particularly in high-glucose conditions, by inhibiting the expression of Rab4. [1][5] The reduction in Rab4 leads to the activation of the Akt/mTOR signaling pathway, which promotes cell proliferation and survival.[1][5]

## Signaling Pathway of UNC0321 in HUVECs

This pathway highlights a distinct, G9a/GLP-independent mechanism of action for **UNC0321** in a specific cellular context.



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**UNC0321** inhibits Rab4, leading to Akt/mTOR activation and cell survival.

## Quantitative Data

Parameter	Enzyme/Cell Line	Value	Assay Type	Reference
Ki	G9a	63 pM	Morrison Ki	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
IC50	G9a	6-9 nM	Biochemical Assays (ECSD, CLOT)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IC50	GLP	15-23 nM	Biochemical Assays (ECSD, CLOT)	<a href="#">[2]</a> <a href="#">[3]</a>
IC50	H3K9me2 reduction	MDA-MB-231 cells	11 µM	In-Cell Western

## Experimental Protocols

### In-Cell Western (ICW) Assay for H3K9me2 Levels

This protocol is adapted from methodologies used to assess the cellular potency of G9a inhibitors.[\[3\]](#)[\[11\]](#)

- Cell Culture and Treatment:
  - Seed cells (e.g., MDA-MB-231) in a 96-well plate and grow to confluence.
  - Treat cells with varying concentrations of **UNC0321** for 48 hours.
- Fixation and Permeabilization:
  - Fix the cells by adding 150 µL of 3.7% formaldehyde in 1X PBS to each well and incubate for 20 minutes at room temperature.
  - Wash the wells four times for 5 minutes each with 200 µL of 1X PBS containing 0.1% Triton X-100 to permeabilize the cells.
- Blocking:

- Add 150  $\mu$ L of a blocking buffer (e.g., 1X PBS with a blocking agent like fish gel solution) to each well.
- Incubate for 1.5 hours at room temperature with gentle shaking.
- Primary Antibody Incubation:
  - Dilute the primary antibody against H3K9me2 in an appropriate antibody dilution buffer.
  - Add 50  $\mu$ L of the diluted primary antibody to each well and incubate for at least 2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation and Staining:
  - Wash the wells four times with 1X PBS containing 0.1% Tween-20.
  - Add 50  $\mu$ L of a fluorescently labeled secondary antibody (e.g., IRDye 800CW) diluted in antibody dilution buffer.
  - To normalize for cell number, a DNA stain (e.g., DRAQ5) can be included.
  - Incubate for 1 hour at room temperature, protected from light.
- Imaging and Analysis:
  - Wash the wells a final four times with 1X PBS containing 0.1% Tween-20.
  - Scan the plate using an infrared imaging system.
  - The H3K9me2 signal is normalized to the cell number signal, and IC50 values are calculated.

## Radioactive Biochemical Assay for G9a Activity

This protocol is based on standard methods for measuring histone methyltransferase activity.[9]

- Reaction Setup:

- Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.9, 0.5 mM DTT, 0.25 mM PMSF, 2 mM MgCl<sub>2</sub>), recombinant G9a enzyme, and a histone H3 peptide substrate.
- Add varying concentrations of **UNC0321** to the reaction mixture.
- Initiation of Reaction:
  - Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-<sup>3</sup>H]-methionine ([<sup>3</sup>H]-SAM).
- Incubation:
  - Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Termination and Detection:
  - Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
  - Wash the paper multiple times with sodium bicarbonate to remove unincorporated [<sup>3</sup>H]-SAM.
  - Air-dry the paper.
- Quantification:
  - Measure the amount of incorporated radioactivity using a liquid scintillation counter.
  - The reduction in radioactivity in the presence of **UNC0321** is used to determine its inhibitory activity and calculate IC<sub>50</sub> values.

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